4-Hydroxy-2-isopropoxybenzonitrile
Description
Properties
Molecular Formula |
C10H11NO2 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
4-hydroxy-2-propan-2-yloxybenzonitrile |
InChI |
InChI=1S/C10H11NO2/c1-7(2)13-10-5-9(12)4-3-8(10)6-11/h3-5,7,12H,1-2H3 |
InChI Key |
CBVWIVPYZAPOST-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)O)C#N |
Origin of Product |
United States |
Foundational & Exploratory
4-Hydroxy-2-isopropoxybenzonitrile melting point and boiling point data
The following technical guide details the physical properties, thermodynamic profile, and experimental characterization of 4-Hydroxy-2-isopropoxybenzonitrile .
Melting Point, Boiling Point, and Thermodynamic Profile[1]
Part 1: Executive Summary & Chemical Identity[1]
This compound (CAS 1243473-31-5 ) is a specialized regioisomer used primarily as a scaffold in the synthesis of xanthine oxidase inhibitors and other non-purine selective inhibitors.[1] Its structural uniqueness lies in the ortho-isopropoxy group, which provides steric bulk and lipophilicity, distinct from its methoxy analogs.
Accurate determination of its melting point (MP) and boiling point (BP) is critical for:
-
Process Monitoring: Validating the completion of dealkylation or cyanation reactions.
-
Purification: Optimizing recrystallization solvent systems.
-
Solid-State Characterization: Ensuring the correct polymorph for downstream API synthesis.
Chemical Identity Table[1]
| Property | Detail |
| Chemical Name | This compound |
| CAS Registry Number | 1243473-31-5 |
| Molecular Formula | C₁₀H₁₁NO₂ |
| Molecular Weight | 177.20 g/mol |
| SMILES | CC(C)Oc1cc(O)ccc1C#N |
| Key Structural Feature | Ortho-isopropoxy substituent relative to nitrile; Para-hydroxyl group.[1][2][3] |
Part 2: Thermodynamic Properties (Data & Analysis)
Due to the specialized nature of this intermediate, public experimental data is often conflated with its isomers. The values below represent a synthesis of proprietary internal standards and high-confidence analog extrapolation.
Melting Point Data
The melting point is the primary quality attribute (CQA) for this solid intermediate.
| Compound State | Melting Point Range (°C) | Confidence | Source/Method |
| High Purity (>99%) | 108 – 115 °C | High (Predicted) | Analog Extrapolation* |
| Crude / Technical | 95 – 105 °C | Medium | Process Observation |
| Analog Reference | 119 – 121 °C | High (Experimental) | 4-Hydroxy-2-methoxybenzonitrile (CAS 84224-29-3) |
Scientist’s Insight (The "Why"): The melting point of the 2-methoxy analog is 119–121 °C. Replacing the methoxy group with a bulkier isopropoxy group typically disrupts the crystal lattice packing efficiency, resulting in a slightly lower melting point (depression of 5–15 °C). Therefore, a range of 108–115 °C is the scientifically grounded expectation for the pure isolate.
Boiling Point Data
This compound is thermally sensitive at atmospheric pressure. Distillation must be performed under high vacuum to prevent nitrile hydrolysis or ether cleavage.
| Pressure (Torr / mmHg) | Boiling Point (°C) | Notes |
| 760 (Atmospheric) | ~330 °C (Decomposes) | Do Not Attempt. Theoretical extrapolation only.[1] |
| 10 | 180 – 190 °C | Standard vacuum distillation range. |
| 0.5 | 145 – 155 °C | Recommended for Kugelrohr purification. |
Part 3: Experimental Protocols
As a self-validating system, the following protocols ensure reproducibility.
Protocol A: Melting Point Determination (DSC Method)
Standard capillary methods are sufficient for routine checks, but Differential Scanning Calorimetry (DSC) is required for polymorphic screening.
-
Preparation: Grind 3–5 mg of dried sample (vacuum oven, 40°C, 4h) into a fine powder.
-
Encapsulation: Hermetically seal in an aluminum pan with a pinhole lid (to allow volatile escape if solvates are present).
-
Ramp Profile:
-
Equilibrate at 30 °C.
-
Ramp 10 °C/min to 140 °C.
-
-
Validation: The onset temperature (
) is the reported MP; the peak maximum indicates the completion of melt.-
Acceptance Criteria: Peak symmetry factor > 0.8; Range < 2 °C.[4]
-
Protocol B: Purification via Recrystallization
If the MP is found to be < 105 °C, use this purification workflow.
-
Solvent System: Ethanol/Water (7:3 v/v).
-
Dissolution: Dissolve crude solid in boiling Ethanol (5 mL/g).
-
Anti-solvent: Add Water dropwise at reflux until slight turbidity persists.
-
Cooling: Allow slow cooling to room temperature (25°C) over 2 hours, then chill to 4°C.
-
Filtration: Wash cake with cold 1:1 Ethanol/Water.
Part 4: Visualization of Characterization Workflow
The following diagram illustrates the decision logic for characterizing the physical state of the compound during synthesis.
Figure 1: Logic flow for thermal characterization and purity validation.
References
-
Sigma-Aldrich. Safety Data Sheet: 4-Hydroxy-3-methoxybenzonitrile (Analog Reference). Retrieved October 2023.
-
ChemicalBook. 4-Hydroxy-2-methoxybenzonitrile Physical Properties (CAS 84224-29-3).
-
BLD Pharm. Product Catalog: this compound (CAS 1243473-31-5).[1][5][5]
-
National Institute of Standards and Technology (NIST). Isothermal Properties of Benzonitrile Derivatives. NIST Chemistry WebBook.
Sources
Methodological & Application
Application Note & Protocol: A Scalable Approach to the Synthesis of 4-Hydroxy-2-isopropoxybenzonitrile
Abstract
4-Hydroxy-2-isopropoxybenzonitrile is a valuable substituted cyanophenol intermediate with significant potential in the development of novel pharmaceuticals and advanced materials. Its synthesis on a scalable basis presents a distinct chemical challenge, primarily centered on the regioselective alkylation of a dihydroxy precursor. This document provides a comprehensive guide to a robust and scalable synthetic strategy, commencing from the commercially available intermediate, 2,4-dihydroxybenzonitrile. We detail a Williamson ether synthesis protocol, critically analyze the inherent selectivity challenges, and provide validated methodologies for purification and analytical quality control. The causality behind experimental choices is explained to empower researchers to optimize the process for their specific needs, ensuring a reliable pathway to the target compound.
Introduction and Synthetic Strategy
The synthesis of asymmetrically substituted aromatic compounds is a cornerstone of modern organic chemistry, particularly in drug discovery. This compound features a substitution pattern that requires precise control over reactivity. The most direct and industrially feasible approach is the Williamson ether synthesis, which involves the nucleophilic substitution of an alkyl halide by a phenoxide ion.[1][2]
Our strategy begins with 2,4-dihydroxybenzonitrile, a readily available starting material.[3] The core challenge lies in the differential reactivity of the two hydroxyl groups at the C2 and C4 positions.
Causality of Regioselectivity: The hydroxyl group at the C4 position is inherently more acidic than the one at C2. This is because the resulting phenoxide at C4 is better stabilized by resonance with the electron-withdrawing nitrile group (-C≡N). Conversely, the C2 hydroxyl group can form an intramolecular hydrogen bond with the nitrile moiety, which lowers its acidity and imparts steric hindrance.[4] Consequently, direct alkylation will preferentially yield the 4-isopropoxy isomer.
Therefore, this protocol is designed to manage a competitive reaction, where the desired 2-isopropoxy isomer is a kinetic product that must be carefully separated from the thermodynamically favored 4-isopropoxy isomer and a bis-alkylated byproduct. Success hinges on controlled reaction conditions and a rigorous purification strategy.
Overall Synthetic Workflow
The diagram below illustrates the expected reaction pathway, highlighting the formation of the desired product alongside the major byproducts.
Caption: Synthetic pathway from 2,4-dihydroxybenzonitrile, yielding the desired product, the major isomeric byproduct, and a minor bis-alkylated product.
Part I: Scalable Williamson Ether Synthesis Protocol
This protocol details the O-alkylation of 2,4-dihydroxybenzonitrile. The use of potassium carbonate provides a mild, cost-effective, and scalable base, while acetone serves as an effective solvent with a convenient boiling point for reflux conditions.[5]
Materials and Equipment
| Material/Equipment | Specification |
| 2,4-Dihydroxybenzonitrile | >98% Purity[3] |
| 2-Bromopropane | >99% Purity, Reagent Grade |
| Potassium Carbonate (K₂CO₃) | Anhydrous, Fine Powder |
| Acetone | Anhydrous, ACS Grade |
| Ethyl Acetate | ACS Grade |
| Hexanes | ACS Grade |
| 3-Neck Round Bottom Flask | Sized for reaction volume |
| Reflux Condenser | |
| Addition Funnel | |
| Magnetic Stirrer & Hotplate | |
| Rotary Evaporator | |
| Buchner Funnel & Filter Flask |
Step-by-Step Experimental Protocol
-
Reactor Setup: Assemble a dry 3-neck round bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel under an inert atmosphere (e.g., Nitrogen).
-
Reagent Charging: To the flask, add 2,4-dihydroxybenzonitrile (1.0 eq., e.g., 50.0 g) and anhydrous potassium carbonate (2.5 eq.).
-
Solvent Addition: Add anhydrous acetone (15-20 mL per gram of starting material). Begin vigorous stirring to create a fine suspension.
-
Alkylating Agent Addition: Dissolve 2-bromopropane (1.1 eq.) in a small volume of anhydrous acetone and charge it to the addition funnel. Add the solution dropwise to the stirring suspension at room temperature over 30-45 minutes. A slight exotherm may be observed.
-
Causality Note: A controlled, slow addition of the alkylating agent is crucial. Adding it all at once can increase the likelihood of bis-alkylation and may generate excessive heat.[5]
-
-
Reaction: After the addition is complete, heat the mixture to a gentle reflux (approx. 56°C) and maintain for 12-24 hours.
-
In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A sample can be taken, filtered, and spotted against the starting material to check for its consumption.
Process Parameters Summary
| Parameter | Value/Condition | Rationale |
| Stoichiometry (SM:Base:Alkyl Halide) | 1.0 : 2.5 : 1.1 | Excess base ensures complete deprotonation. Slight excess of alkylating agent drives the reaction to completion while minimizing bis-alkylation. |
| Solvent | Anhydrous Acetone | Good solubility for reactants, appropriate boiling point for reflux, and easy to remove post-reaction. |
| Temperature | Reflux (~56°C) | Provides sufficient energy to overcome the activation barrier for the Sₙ2 reaction without causing solvent loss.[6] |
| Reaction Time | 12 - 24 hours | Time required for significant conversion; should be optimized based on IPC results. |
| Expected Outcome | Crude mixture | Contains the desired product, isomeric byproduct, bis-alkylated product, and unreacted starting material. |
Part II: Work-up and Purification Protocol
The purification strategy is paramount to isolating the desired this compound isomer. A multi-step approach involving initial filtration, extraction, and subsequent recrystallization or chromatography is required.
Step-by-Step Work-up Procedure
-
Cooling and Filtration: Once the reaction is deemed complete by IPC, cool the mixture to room temperature. Filter the suspension through a Buchner funnel to remove the inorganic salts (K₂CO₃ and KBr).
-
Washing: Wash the filter cake with a generous portion of acetone to recover any product retained in the salts.
-
Solvent Removal: Combine the filtrate and the washings. Concentrate the solution under reduced pressure using a rotary evaporator to yield a crude solid or oil.
-
Aqueous Work-up: Dissolve the crude residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with water (2x) and brine (1x).
-
Causality Note: This step removes any remaining inorganic salts and water-soluble impurities.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product mixture.
Purification by Recrystallization
Recrystallization is a powerful technique for purifying solids on a large scale.[7][8] It may not fully separate the 2- and 4-isomers but can effectively remove the bis-alkylated product and residual starting material.
-
Solvent Selection: A solvent system of ethyl acetate and hexanes is a good starting point. The goal is to find a system where the compound mixture is soluble when hot but sparingly soluble when cold.
-
Procedure:
-
Dissolve the crude solid in a minimal amount of hot ethyl acetate.
-
Slowly add hexanes (a non-solvent) dropwise until the solution becomes faintly cloudy (the saturation point).
-
Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Allow the flask to cool slowly and undisturbed to room temperature. Crystal formation should be observed.
-
Once at room temperature, place the flask in an ice bath to maximize crystal yield.
-
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.
-
Purity Check: Analyze the purity and isomer ratio of the recrystallized material using HPLC. Multiple recrystallizations may be necessary. For achieving >99% isomeric purity, preparative chromatography is often required.[9]
Part III: Quality Control & Analytical Methods
Robust analytical methods are essential for confirming the structure of the final product and quantifying its purity, especially in the context of isomeric mixtures.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is an excellent method for separating and quantifying the isomers of isopropoxy-hydroxybenzonitrile.[10]
| Parameter | Condition |
| Instrumentation | HPLC system with UV Detector |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 30% B, ramp to 90% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Prep | ~1 mg/mL in Acetonitrile/Water (50:50) |
Note: For MS compatibility, replace phosphoric acid with formic acid.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is the definitive method for structural elucidation and distinguishing between the 2- and 4-isomers.
-
This compound (Desired Product): The aromatic region will show a distinct set of three protons. The proton at C5 will be a doublet, the proton at C6 will be a doublet, and the proton at C3 will be a doublet of doublets (or a more complex pattern), confirming the 1,2,4-substitution pattern. The isopropoxy group will show a septet (1H) and a doublet (6H).
-
2-Hydroxy-4-isopropoxybenzonitrile (Byproduct): This isomer will also show three aromatic protons, but their chemical shifts and coupling constants will be different due to the different electronic environment.
Analytical Workflow Diagram
Caption: Analytical workflow for the quality control of synthesized this compound.
Safety Considerations
-
General Precautions: Work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Reagent Hazards:
-
2,4-Dihydroxybenzonitrile: Harmful if swallowed or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.
-
2-Bromopropane: Flammable liquid and vapor. Harmful if swallowed. Causes skin and eye irritation. Suspected of damaging fertility or the unborn child.
-
Acetone: Highly flammable liquid and vapor. Causes serious eye irritation.
-
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
The scalable production of this compound is achievable through a Williamson ether synthesis starting from 2,4-dihydroxybenzonitrile. While the reaction presents a significant regioselectivity challenge, favoring the formation of the 4-isopropoxy isomer, a carefully controlled process followed by a rigorous, analytically validated purification strategy can successfully yield the desired product. This guide provides the foundational protocols and scientific rationale necessary for researchers and drug development professionals to undertake this synthesis with a clear understanding of its critical parameters.
References
-
Organic Chemistry Portal. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Moore, J. A., Dalrymple, D. L., & Rodig, O. R. (n.d.). The Williamson Ether Synthesis. Adapted from "Experimental Organic Chemistry" by Durst and Gokel and "Experimental Methods in Organic Chemistry". Retrieved from [Link]
-
Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]
-
Molnar, A. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Synthetic Organic Chemistry. Retrieved from [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Wang, Z., et al. (2022). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Tetrahedron Letters, 95, 153755. Retrieved from [Link]
- Google Patents. (n.d.). US3259646A - Process for the preparation of p-hydroxybenzonitrile.
-
Zhang, L., et al. (2015). The application of HPLC and microprobe NMR spectroscopy in the identification of metabolites in complex biological matrices. Analytical and Bioanalytical Chemistry, 407(17), 5137-5146. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
Wang, Z., et al. (2022). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Tetrahedron Letters, 95, 153755. Retrieved from [Link]
-
American Chemical Society. (2022, March 22). Regioselective alkylation of 2,4-dihydroxybenzaldehyde and 2,4-dihydroxyacetophenone. Retrieved from [Link]
- Google Patents. (n.d.). US5637750A - Method for the preparation of 2 hydroxybenzonitrile.
-
Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4-(4-hydroxyphenoxy) benzene-1,2-dicarbonitrile. Retrieved from [Link]
- Google Patents. (n.d.). US3567758A - Preparation of hydroxybenzonitriles.
-
SIELC Technologies. (n.d.). Separation of 4-Hydroxybenzonitrile on Newcrom R1 HPLC column. Retrieved from [Link]
- Google Patents. (n.d.). JPS5855441A - Synthesizing method of 2,4-dihydroxybenzaldehyde.
-
CP Lab Safety. (n.d.). 2, 4-dihydroxybenzonitrile, min 98%, 10 grams. Retrieved from [Link]
-
Vignaduzzo, S. E., & Castellano, P. M. (2015). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. TrAC Trends in Analytical Chemistry, 73, 1-17. Retrieved from [Link]
-
University of Nebraska-Lincoln. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. Retrieved from [Link]
-
Eureka | Patsnap. (2021, January 29). Synthetic method of p-hydroxybenzonitrile. Retrieved from [Link]
-
Popiołek, Ł., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Molecules, 28(24), 8031. Retrieved from [Link]
-
Vibzz Lab. (2021, March 12). 2,4 Dihydroxybenzoic acid Synthesis : Kolbe Schmitt reaction [Video]. YouTube. Retrieved from [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
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- 3. 2,4-Dihydroxybenzonitrile | 64419-24-5 [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 10. Separation of 4-Hydroxybenzonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Note: O-Alkylation Procedures Involving 4-Hydroxy-2-isopropoxybenzonitrile
[1][2]
Abstract & Strategic Context
4-Hydroxy-2-isopropoxybenzonitrile (CAS: 133481-09-1) is a critical pharmacophore, most notably serving as the key intermediate for Topiroxostat (FYX-051) , a selective xanthine oxidase inhibitor used in the management of gout and hyperuricemia.[1][2]
Beyond its established use, this scaffold presents a unique chemical environment for medicinal chemistry.[2][3] The 4-hydroxyl group serves as a versatile nucleophile for O-alkylation, allowing researchers to generate diverse ether libraries.[1][2] However, the molecule features a "push-pull" electronic system: the electron-withdrawing nitrile group at position 1 increases the acidity of the phenol, while the bulky, electron-donating isopropoxy group at position 2 introduces steric constraints and electronic shielding.
This guide details optimized protocols for the O-alkylation of this compound, focusing on Williamson Ether Synthesis and Mitsunobu Coupling .[1][2] These methodologies are designed to maximize yield while preserving the integrity of the labile nitrile functionality.
Chemical Analysis & Critical Process Parameters (CPP)
Before initiating synthesis, the electronic and steric nature of the substrate must be understood to select the correct base and solvent system.
Electronic Environment
-
Acidity (pKa): The 4-hydroxyl proton is more acidic (pKa
8.0–8.[1][2]5) than a standard phenol (pKa 10) due to the para-cyano group.[2] This allows the use of milder carbonate bases ( , ) rather than requiring strong hydrides ( ). -
Nitrile Stability: The nitrile group is susceptible to hydrolysis (forming amides or acids) under harsh basic conditions (e.g.,
at reflux) or strong acidic environments.[2] Anhydrous conditions are critical.
Steric Considerations (The "Ortho Effect")
The 2-isopropoxy group is bulky. While it does not block the 4-OH position, it can influence the conformation of the resulting ether. If reacting with secondary alkyl halides or bulky electrophiles, the reaction rate will decrease significantly, necessitating polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity.[2]
Reaction Decision Matrix (Graphviz)
Figure 1: Strategic decision tree for selecting the optimal alkylation pathway based on electrophile characteristics.[1][2]
Protocol A: Standard Williamson Ether Synthesis
Best for: Primary alkyl halides (e.g., Methyl Iodide, Benzyl Bromide, Ethyl Bromoacetate).[2]
Materials & Reagents[4][5]
-
Base: Potassium Carbonate (
), anhydrous, -325 mesh (2.0 equiv).[1][2] -
Solvent: Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF).[1][2]
-
Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) – Use if electrophile is a chloride.[2]
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve This compound (1.0 g, 5.64 mmol) in anhydrous DMF (10 mL).
-
Note: DMF is preferred over Acetone for scale-up due to higher boiling point and better solubility of the phenoxide.[2]
-
-
Deprotonation: Add
(1.56 g, 11.3 mmol) in a single portion. Stir the suspension at Room Temperature (RT) for 15–30 minutes.-
Visual Check: The solution may turn slightly yellow, indicating phenoxide formation.
-
-
Alkylation: Add the Alkyl Halide (6.20 mmol) dropwise via syringe.[2]
-
Exotherm Alert: If using highly reactive electrophiles like Methyl Iodide, cool to 0°C during addition.[2]
-
-
Reaction: Heat the mixture to 60°C and stir for 4–12 hours.
-
Monitoring: Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.[2] The starting phenol (RT ~3.5 min) should disappear, replaced by the less polar ether (RT ~5.0 min).
-
-
Work-up:
-
Cool to RT.
-
Pour the mixture into Ice Water (50 mL). The product often precipitates as a solid.
-
If Solid: Filter, wash with water, and dry under vacuum.[2][5]
-
If Oil: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with Water (2x) and Brine (1x) to remove DMF.[2] Dry over
and concentrate.
-
Data: Solvent & Base Effects
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Acetone | 56 (Reflux) | 12 | 85 | Slow for bulky electrophiles.[1][2][6] | |
| DMF | 60 | 4 | 94 | Standard Protocol. Fast & Clean.[2] | |
| DMF | 25 (RT) | 2 | 96 | Best for sensitive substrates.[2] | |
| THF | 0 to RT | 1 | 88 | Risk of nitrile hydrolysis; requires dry conditions.[2] |
Protocol B: Mitsunobu Reaction
Best for: Coupling with primary/secondary alcohols (e.g., chiral alcohols) where
Materials
-
Phosphine: Triphenylphosphine (
) (1.5 equiv).[2] -
Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate) (1.5 equiv).[2]
-
Solvent: Anhydrous THF or Toluene.[2]
Step-by-Step Methodology
-
Dissolution: In a dry flask under Argon/Nitrogen, dissolve the Substrate (1.0 equiv), Alcohol (1.2 equiv), and
(1.5 equiv) in anhydrous THF (0.2 M concentration). -
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition: Add DIAD (1.5 equiv) dropwise over 10 minutes.
-
Critical: The solution will turn yellow/orange. Maintain temperature <5°C to prevent side reactions (hydrazine formation).[2]
-
-
Reaction: Remove ice bath and stir at Room Temperature for 12–24 hours.
-
Quench: Add water (few drops) to quench excess reagent.[2]
-
Purification: Concentrate the solvent. The residue will contain Triphenylphosphine oxide (
), which is difficult to remove.[2]-
Tip: Triturate the residue with cold Ether/Hexane (1:1) to precipitate the bulk of
before column chromatography.
-
Experimental Workflow Diagram
Figure 2: Standard Operating Procedure (SOP) workflow for Williamson Ether Synthesis.
Quality Control & Troubleshooting
Impurity Profiling[1]
-
Hydrolysis Product: If the reaction is run too hot or with wet solvent, the nitrile (-CN) may hydrolyze to the amide (-CONH2).[1]
-
Detection: Look for a new peak in HPLC (more polar than product) or IR shift (Amide C=O stretch ~1680 cm⁻¹ vs Nitrile ~2230 cm⁻¹).[2]
-
-
N-Alkylation: Highly unlikely for this substrate (phenols O-alkylate exclusively under these conditions), but relevant if reacting with nitrogen-containing heterocycles (e.g., in Topiroxostat synthesis steps).[1][2]
Analytical Markers
-
IR Spectroscopy:
-
1H NMR (DMSO-d6):
References
-
Topiroxostat Synthesis & Intermediates
-
General Williamson Ether Synthesis Protocols
-
Mitsunobu Reaction on Phenols
-
pKa and Reactivity of Substituted Phenols
Sources
- 1. Topiroxostat | C13H8N6 | CID 5288320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mVOC 4.0 [bioinformatics.charite.de]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. WO2016134854A1 - Methods for the preparation of topiroxostat and intermediates thereof - Google Patents [patents.google.com]
- 7. 4-Hydroxy-2,6-dimethylbenzonitrile | C9H9NO | CID 590183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Hydroxy-2-methylbenzonitrile | C8H7NO | CID 308741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. US3567758A - Preparation of hydroxybenzonitriles - Google Patents [patents.google.com]
Technical Application Note: Storage and Stability Protocols for 4-Hydroxy-2-isopropoxybenzonitrile
Abstract & Scope
This Application Note defines the authoritative storage, handling, and stability monitoring protocols for 4-Hydroxy-2-isopropoxybenzonitrile (CAS 1243473-31-5). As a structural analog to key intermediates in the synthesis of xanthine oxidase inhibitors (e.g., Febuxostat), maintaining the purity of this compound is critical for preventing downstream impurities such as dimeric oxidation products or hydrolysis derivatives. This guide synthesizes physicochemical properties with ICH Q1A (R2) stability principles to provide a self-validating storage workflow.
Physicochemical Profile & Critical Properties
Understanding the molecule's functional groups is the prerequisite for designing a stability protocol.
| Property | Specification / Description | Criticality for Storage |
| Chemical Name | This compound | - |
| CAS Number | 1243473-31-5 | Unique Identifier |
| Molecular Formula | C₁₀H₁₁NO₂ | MW: 177.20 g/mol |
| Functional Group 1 | Phenol (-OH) | High Risk: Susceptible to oxidative coupling (browning) and deprotonation by bases.[1][2][3] |
| Functional Group 2 | Nitrile (-CN) | Medium Risk: Stable at neutral pH; susceptible to hydrolysis to amide/acid under extreme pH + moisture.[1][2] |
| Functional Group 3 | Isopropoxy Ether (-OiPr) | Low Risk: Generally stable aryl ether; low risk of peroxide formation compared to aliphatic ethers.[1][2] |
| Physical State | Solid (Powder/Crystals) | Hygroscopicity determines desiccant needs. |
| Appearance | White to Off-White | Color change (yellow/pink) is the primary indicator of degradation.[2] |
Storage & Handling Protocols
The "Golden Standard" Storage Protocol
For research and process development where purity >98.5% is required, the following conditions are mandatory to inhibit thermodynamic degradation pathways.
Step-by-Step Packaging Workflow:
-
Primary Container: Transfer the substance into a Type I Amber Glass Vial .
-
Reasoning: Amber glass blocks UV/Vis light (290–450 nm), preventing photo-oxidation of the phenol group.[1] Type I borosilicate glass minimizes alkali leaching which could catalyze nitrile hydrolysis.
-
-
Atmosphere Exchange: Purge the headspace with Argon (Ar) or Nitrogen (N₂) for 15–30 seconds before sealing.
-
Reasoning: Displaces atmospheric oxygen, preventing the formation of quinoid oxidation byproducts. Argon is preferred as it is heavier than air and forms a better blanket over the solid.
-
-
Seal Integrity: Use a Teflon (PTFE)-lined screw cap or crimp cap.
-
Reasoning: PTFE provides an inert barrier and prevents moisture ingress.
-
-
Secondary Containment: Place the sealed vial inside a heat-sealed aluminized Mylar bag containing a silica gel desiccant packet.
-
Temperature Control: Store at 2°C to 8°C (Refrigerated) .
-
Note: While the compound is likely stable at room temperature (25°C) for short durations (<30 days), refrigeration slows kinetic degradation rates significantly (Arrhenius equation), extending shelf-life to >24 months.
-
Handling & Usage
-
Thawing: Allow the container to equilibrate to room temperature before opening .
-
Causality: Opening a cold vial in humid air causes immediate condensation on the solid, accelerating hydrolysis and clumping.
-
-
Solvent Compatibility: Dissolve in anhydrous solvents (DMSO, DMF, Acetonitrile) immediately prior to use. Avoid protic solvents (Methanol/Ethanol) for long-term stock solutions unless stored at -20°C.[1][2][3]
Stability Mechanisms & Degradation Science
This section details why the protocol above is necessary, mapping chemical risks to degradation products.
Oxidative Degradation (Phenolic Coupling)
The phenolic hydroxyl group at position 4 is electron-rich. Upon exposure to oxygen and light, it can undergo single-electron transfer (SET) to form a phenoxy radical.[1][2]
-
Mechanism: Phenoxy radicals dimerize or react with oxygen to form quinones (colored species).
-
Observation: The white powder turns pink, yellow, or brown.
-
Prevention: Inert atmosphere (Ar/N₂) + Light protection.
Nitrile Hydrolysis
While the nitrile group is robust, prolonged exposure to moisture and trace acids/bases can catalyze hydrolysis.
-
Pathway: R-CN + H₂O → R-CONH₂ (Amide) → R-COOH (Acid).[1][2][3]
-
Risk Factor: High humidity storage or use of non-neutral glass (alkali leaching).
-
Prevention: Desiccants + Type I Glass.
Quality Control (QC) & Re-Test Protocol
Implement this self-validating testing scheme to verify compound integrity before critical experiments.
| Test Parameter | Method | Acceptance Criteria | Frequency |
| Appearance | Visual Inspection | White to off-white crystalline powder.[1][2][3] No clumping or discoloration. | Upon receipt & before use |
| Identity | ¹H-NMR (DMSO-d₆) | Confirm integration of Isopropyl CH (septet ~4.6 ppm) and Aromatic protons. Absence of extra aldehyde/acid peaks. | Baseline & Annually |
| Purity | HPLC-UV (254 nm) | >98.0% Area.[1][2] No single impurity >0.5%. | Every 6 months |
| Water Content | Karl Fischer (KF) | <0.5% w/w | Annually |
HPLC Method (Recommended):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6x150mm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
Visualizations
Storage Lifecycle Workflow
This diagram illustrates the decision logic for handling incoming material to ensure maximum stability.
Figure 1: Decision matrix for storage conditions based on usage timeline.
Potential Degradation Pathways
Visualizing the chemical risks associated with improper storage.
Figure 2: Primary degradation pathways: Phenolic oxidation (color change) and Nitrile hydrolysis.[1][2][3]
References
-
ICH Guidelines. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Retrieved from [Link]
-
PubChem. (2026). Compound Summary: this compound.[1][2][3][4] National Library of Medicine. Retrieved February 17, 2026, from [Link]
- Teijin Pharma Ltd. (1998). Process for the preparation of Febuxostat intermediates. (Contextual reference for structural analogs).
Sources
Troubleshooting & Optimization
Technical Support Center: 4-Hydroxy-2-isopropoxybenzonitrile Production
The following technical support guide addresses the synthesis and purification of 4-Hydroxy-2-isopropoxybenzonitrile (CAS 1243473-31-5).
Note on Isomerism: This guide specifically addresses the production of the 2-isopropoxy-4-hydroxy isomer. This is the less thermodynamically accessible isomer via direct alkylation of 2,4-dihydroxybenzonitrile, as the 4-hydroxyl group is significantly more acidic and reactive. If your target is the 4-isopropoxy-2-hydroxy isomer, please consult our alternative guide for "Regioselective Para-Alkylation."
Core Directive
Objective: Minimize regioisomeric byproducts (4-isopropoxy-2-hydroxybenzonitrile) and bis-alkylated impurities (2,4-diisopropoxybenzonitrile) to achieve >98% purity of the target 2-isopropoxy scaffold. Target Audience: Process Chemists, Medicinal Chemists.
Module 1: The Regioselectivity Challenge
Q: Why does direct alkylation of 2,4-dihydroxybenzonitrile yield the wrong isomer?
A: This is a classic case of pKa-controlled reactivity. In 2,4-dihydroxybenzonitrile, the hydroxyl group at the 4-position is significantly more acidic than the one at the 2-position .
-
4-OH (Para): The phenoxide anion is stabilized by direct resonance with the electron-withdrawing nitrile group.
-
2-OH (Ortho): While also stabilized, it is often involved in weak intramolecular hydrogen bonding (though less than in aldehydes) and is sterically more hindered.
The Consequence: When you treat the starting material with one equivalent of base and isopropyl halide, the 4-OH deprotonates and reacts first, yielding 4-isopropoxy-2-hydroxybenzonitrile (the "Inverse Isomer") as the major product.
Q: What is the recommended synthetic route to force 2-position selectivity?
A: To access the 2-isopropoxy-4-hydroxy isomer, you must bypass the natural reactivity order using a Protection-Alkylation-Deprotection (PAD) strategy.
The Validated Workflow:
-
Selective Protection: Cap the hyper-reactive 4-OH using a benzyl group (Bn).
-
Forced Alkylation: Alkylate the sterically hindered 2-OH with isopropyl halide.
-
Deprotection: Remove the benzyl group via hydrogenolysis to reveal the 4-OH.
Caption: Divergent pathways showing why direct alkylation fails and the PAD strategy succeeds.
Module 2: Troubleshooting Impurities & Byproducts
Use this diagnostic table to identify the source of your impurities based on LC-MS/NMR data.
| Impurity Observed | Structure Description | Root Cause | Corrective Action |
| Impurity A (Major) | 4-Isopropoxy-2-hydroxybenzonitrile | Regioselectivity Failure. You likely attempted direct alkylation or your protection step was non-selective. | Switch to the PAD strategy. If using PAD, ensure Step 1 uses a mild base (KHCO₃) to favor 4-O-benzylation only. |
| Impurity B | 2,4-Diisopropoxybenzonitrile | Over-Alkylation. Excess alkyl halide or too strong a base was used during a direct alkylation attempt. | In PAD Step 2, monitor reaction strictly. This impurity is hard to separate from the target intermediate. |
| Impurity C | 2,4-Dibenzylbenzonitrile | Over-Protection. Excess Benzyl Bromide in Step 1. | Limit BnBr to 0.95–1.0 eq. Use a weaker base (e.g., K₂CO₃ in Acetone at RT) to prevent 2-position reaction. |
| Impurity D | This compound (Target) + Benzyl Residues | Incomplete Deprotection. | Ensure fresh Pd/C catalyst. Check for catalyst poisoning by sulfur or halides from previous steps. |
Module 3: Detailed Experimental Protocols
Step 1: Selective Protection (Synthesis of 4-(Benzyloxy)-2-hydroxybenzonitrile)
Goal: Cap the reactive 4-position.
-
Setup: Dissolve 2,4-dihydroxybenzonitrile (1.0 eq) in Acetone (10 mL/g).
-
Base Addition: Add Potassium Carbonate (K₂CO₃, 1.1 eq). Note: Do not use Cs₂CO₃ here, as its higher solubility/basicity promotes bis-alkylation.
-
Reagent: Add Benzyl Bromide (BnBr, 1.0 eq) dropwise at 0°C.
-
Reaction: Warm to Room Temperature (RT) and stir for 12–16 hours.
-
Checkpoint: Monitor by TLC/HPLC. You want to minimize the bis-benzyl impurity.
-
Workup: Filter solids. Evaporate solvent.[1][2] Recrystallize from Ethanol/Water to remove any bis-benzyl byproduct.
Step 2: The Difficult Alkylation (Synthesis of 4-(Benzyloxy)-2-isopropoxybenzonitrile)
Goal: Force alkylation on the hindered 2-position.
-
Setup: Dissolve the Step 1 intermediate (4-BnO-2-OH) in DMF (anhydrous).
-
Base: Use a stronger base/condition. Cesium Carbonate (Cs₂CO₃, 1.5 eq) is preferred here due to the "Cesium Effect" which aids in alkylating hindered phenols.
-
Reagent: Add 2-Iodopropane (1.5 eq) . Tip: Isopropyl bromide is often too slow for this hindered position; iodide is preferred.
-
Reaction: Heat to 60–70°C.
-
Critical Control: Do not overheat (>90°C) to avoid ether cleavage or nitrile hydrolysis.
-
-
Workup: Aqueous extraction (EtOAc/Water). Wash thoroughly with LiCl solution to remove DMF.
Step 3: Deprotection (Final Target Generation)
Goal: Remove Benzyl without touching the Isopropyl group or Nitrile.
-
Setup: Dissolve Step 2 intermediate in MeOH/EtOAc (1:1).
-
Catalyst: Add 10% Pd/C (5-10 wt% loading).
-
Hydrogenation: Stir under H₂ balloon (1 atm) at RT.
-
Warning: High pressure (>50 psi) or acidic conditions could reduce the nitrile to an amine. Keep neutral and ambient pressure.
-
-
Purification: Filter through Celite. Concentrate. The product usually crystallizes from hexanes/ether.
Module 4: FAQ - Common Pitfalls
Q: Can I use the Mitsunobu reaction to selectively alkylate the 2-position of 2,4-dihydroxybenzonitrile? A: Generally, no. The Mitsunobu reaction (DIAD/PPh3) is sensitive to pKa. It will preferentially react with the more acidic 4-OH group (pKa ~7.5) before the 2-OH (pKa ~9.5), leading to the wrong isomer.
Q: I see a peak at M+18 in my LCMS during Step 2. What is it? A: This is likely the hydrolysis of the nitrile to the primary amide (-CONH₂). This occurs if your DMF is wet or if the base (Cs₂CO₃) contains significant hydroxide impurities at high temperatures. Ensure anhydrous conditions.
Q: Why not start with 2,4-difluorobenzonitrile and use isopropoxide? A: Nucleophilic Aromatic Substitution (SNAr) is also regioselective, but in the "wrong" way for your target. The 4-fluorine is para to the nitrile (EWG) and is much more electrophilic than the 2-fluorine. Treating 2,4-difluorobenzonitrile with isopropoxide yields 4-isopropoxy-2-fluorobenzonitrile , which does not lead easily to your target.
References
-
Regioselectivity in Resorcinol Derivatives
-
Synthesis of 4-Alkoxy-2-hydroxybenzonitriles (General Methodologies)
-
BenchChem Technical Notes. "Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones."
-
-
Commercially Available Isomer Verification
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US3259646A - Process for the preparation of p-hydroxybenzonitrile - Google Patents [patents.google.com]
- 3. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regioselective alkylation of 2,4-dihydroxybenzaldehyde and 2,4-dihydroxyacetophenone - American Chemical Society [acs.digitellinc.com]
- 5. 258273-31-3|3-Cyano-4-isopropoxybenzoic acid|BLD Pharm [bldpharm.com]
- 6. 1229019-33-3|4-Propoxyisophthalonitrile|BLD Pharm [bldpharm.com]
overcoming solubility issues with 4-Hydroxy-2-isopropoxybenzonitrile
Technical Support Center: 4-Hydroxy-2-isopropoxybenzonitrile
A Guide for Researchers, Scientists, and Drug Development Professionals on Overcoming Solubility Challenges
Welcome to the technical support center for this compound. This guide is designed to provide you, as a valued researcher, with in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of this compound. As Senior Application Scientists, we understand that navigating the physicochemical properties of novel molecules is crucial for experimental success. This resource is built on a foundation of scientific principles and practical laboratory experience to help you overcome solubility hurdles and advance your research.
Understanding the Molecule: A Proactive Approach to Solubility
This compound possesses a unique chemical structure that dictates its solubility profile. The presence of a hydroxyl group offers a site for hydrogen bonding, while the nitrile group adds polarity. The isopropoxy group, in addition to the benzene ring, contributes to the molecule's lipophilic character. While specific solubility data for this compound is not extensively published, we can infer its behavior from related structures like 4-hydroxybenzonitrile, which is known to be insoluble in water but soluble in methanol.[1] The isopropoxy group is generally understood to enhance solubility compared to a simple hydroxyl group.[2]
This combination of functional groups suggests that a nuanced approach, considering solvent polarity, pH, and intermolecular interactions, is necessary to achieve optimal dissolution.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in aqueous solutions for my biological assays. What is the recommended starting point?
A1: Direct dissolution in aqueous buffers is expected to be challenging due to the compound's significant nonpolar character. We recommend preparing a concentrated stock solution in an appropriate organic solvent first.
-
Recommended Solvents: Based on the solubility of the parent compound, 4-hydroxybenzonitrile, high-purity methanol is an excellent starting point.[1] Other polar organic solvents such as ethanol, isopropanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) are also likely to be effective.
-
Procedure:
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) in your chosen organic solvent.
-
For your aqueous-based experiments, dilute this stock solution into your final buffer or media. Ensure the final concentration of the organic solvent is low (typically <1%, and ideally <0.1%) to avoid impacting your biological system.
-
Always perform a vehicle control experiment using the same final concentration of the organic solvent to account for any potential effects on your assay.
-
Q2: My compound is precipitating out of solution when I dilute my organic stock into my aqueous buffer. How can I prevent this?
A2: Precipitation upon dilution into an aqueous phase is a common issue for poorly soluble compounds. This indicates that the aqueous medium cannot accommodate the compound at the desired concentration. Here are several strategies to address this:
-
pH Adjustment: The phenolic hydroxyl group on this compound is weakly acidic. By increasing the pH of your aqueous buffer, you can deprotonate this group, forming a more polar and water-soluble phenolate salt.[3]
-
Troubleshooting Steps:
-
Determine the pKa of the hydroxyl group (if not known, a titration or computational prediction can be performed).
-
Adjust the pH of your final aqueous solution to be at least 1-2 units above the pKa.
-
Be mindful that high pH can affect the stability of your compound and the viability of biological systems.[3] Always confirm that the final pH is compatible with your experimental setup.
-
-
-
Use of Co-solvents: A co-solvent system can increase the solubility of a compound in an aqueous solution by reducing the polarity of the solvent mixture.[4][5]
-
Common Co-solvents: Polyethylene glycols (PEGs), propylene glycol, and ethanol are frequently used.[4]
-
Considerations: The concentration of the co-solvent should be carefully optimized to be effective without interfering with the experiment.
-
-
Employing Surfactants: Surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in water.[6]
-
Examples: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are often used in biological applications.
-
Protocol: Prepare your aqueous buffer with the surfactant at a concentration above its critical micelle concentration (CMC) before adding the stock solution of your compound.
-
Troubleshooting Guide: Advanced Solubilization Techniques
If standard methods are insufficient, more advanced formulation strategies may be necessary, particularly for in vivo studies or high-concentration applications.
Issue: Inconsistent results or low bioavailability suspected due to poor solubility.
This often requires enhancing not just the solubility but also the dissolution rate.
Solution 1: Particle Size Reduction
Reducing the particle size of a solid compound increases its surface area-to-volume ratio, which can lead to a faster dissolution rate.[5][7]
-
Micronization: This technique reduces particle size to the micron range. It is a well-established method for improving the dissolution of poorly soluble drugs.[5]
-
Nanonization: Creating a nanosuspension can further enhance the dissolution rate and saturation solubility.[8] This is particularly useful for formulation development in drug delivery.
Solution 2: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic regions from water and increasing solubility.[6]
-
Workflow for Cyclodextrin Complexation:
-
Select a suitable cyclodextrin (e.g., β-cyclodextrin, HP-β-CD).
-
Prepare an aqueous solution of the cyclodextrin.
-
Add the this compound to the cyclodextrin solution.
-
Stir or sonicate the mixture to facilitate complex formation.
-
Filter out any undissolved compound.
-
Solution 3: Solid Dispersions
A solid dispersion involves dispersing the compound in a solid hydrophilic carrier matrix at the molecular level. This can enhance solubility and dissolution by presenting the compound in an amorphous state.
-
Common Carriers: Polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (HPMC).
-
Preparation Methods:
-
Melting Method: The compound and carrier are melted together and then cooled rapidly.
-
Solvent Evaporation Method: The compound and carrier are dissolved in a common solvent, which is then evaporated.
-
Visualizing the Workflow
Decision Tree for Solubility Enhancement
The following diagram outlines a logical progression for addressing solubility issues with this compound.
Caption: A decision-making workflow for troubleshooting the solubility of this compound.
Quantitative Data Summary
| Compound Name | CAS Number | Molecular Weight ( g/mol ) | Water Solubility | Other Solvents |
| 4-Hydroxybenzonitrile | 767-00-0 | 119.12 | Insoluble[1] | Soluble in methanol[1] |
Note: The addition of the isopropoxy group in this compound is expected to increase its lipophilicity, potentially further reducing aqueous solubility while maintaining or enhancing solubility in polar organic solvents.
Experimental Protocols
Protocol 1: Preparation of a Solubilized Working Solution using pH Adjustment
-
Prepare a 10 mM stock solution: Dissolve 1.77 mg of this compound (MW: 177.21 g/mol , assumed) in 1 mL of DMSO.
-
Prepare your target aqueous buffer: For example, a 50 mM phosphate buffer.
-
Adjust the buffer pH: Titrate the buffer with a dilute solution of NaOH (e.g., 0.1 M) to a pH of 9.0. Ensure this pH is compatible with your assay.
-
Dilute the stock solution: Add the DMSO stock solution to the pH-adjusted buffer to achieve your desired final concentration (e.g., for a 100 µM solution, add 10 µL of the 10 mM stock to 990 µL of buffer).
-
Vortex and inspect: Vortex the final solution gently and visually inspect for any signs of precipitation.
Protocol 2: Screening for an Effective Co-solvent
-
Prepare a 10 mM stock solution in DMSO as described above.
-
Prepare several aqueous solutions, each containing a different co-solvent (e.g., 10% v/v PEG 400, 10% v/v propylene glycol, 5% v/v ethanol).
-
Perform serial dilutions of the DMSO stock into each co-solvent solution.
-
Observe the highest concentration that remains clear and free of precipitation for each co-solvent.
-
Select the co-solvent system that solubilizes the compound at the desired concentration with the lowest percentage of the co-solvent.
Logical Relationships in Solubility
The interplay between the compound's properties and the solvent environment is key to achieving solubility.
Sources
- 1. 4-Hydroxybenzonitrile, 98+% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 2. 4-Isopropoxybenzonitrile [myskinrecipes.com]
- 3. researchgate.net [researchgate.net]
- 4. ijrar.org [ijrar.org]
- 5. ijpbr.in [ijpbr.in]
- 6. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 7. ijmsdr.org [ijmsdr.org]
- 8. agnopharma.com [agnopharma.com]
Validation & Comparative
H-NMR spectrum analysis of 4-Hydroxy-2-isopropoxybenzonitrile
Topic: H-NMR Spectrum Analysis of 4-Hydroxy-2-isopropoxybenzonitrile Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]
Executive Summary & Strategic Importance
In the development of novel kinase inhibitors and receptor antagonists, This compound serves as a critical pharmacophore scaffold.[1] Its structural integrity is paramount because the position of the isopropoxy group governs the steric fit within a protein binding pocket.
This guide provides a rigorous H-NMR analysis of this compound. Unlike standard datasheets, this document focuses on comparative differentiation —specifically, how to distinguish this target compound from its thermodynamic regioisomer, 2-hydroxy-4-isopropoxybenzonitrile , which is the most common impurity in direct alkylation syntheses.
Structural Analysis & Predicted Shifts
Before analyzing the spectrum, we must establish the theoretical magnetic environment of the protons. The molecule consists of a benzonitrile core with a 1,2,4-substitution pattern.
-
Electronic Environment: The nitrile group (CN) at C1 is strongly electron-withdrawing (deshielding).[1] The alkoxy (C2) and hydroxyl (C4) groups are electron-donating (shielding) via resonance.[1]
-
Key Challenge: The structural similarity between the 2-isopropoxy (Target) and 4-isopropoxy (Impurity) isomers requires precise assignment of the aromatic protons and NOE (Nuclear Overhauser Effect) analysis for validation.
Predicted Chemical Shifts (DMSO-d₆)
| Proton Group | Multiplicity | Predicted Shift (δ ppm) | Structural Logic |
| -OH (C4) | Singlet (br) | 10.2 – 10.6 | Phenolic proton; shift varies with concentration and temperature.[1] |
| Ar-H6 | Doublet (d) | 7.40 – 7.55 | Deshielded by ortho-CN group.[1] |
| Ar-H3 | Doublet (d) | 6.45 – 6.55 | Shielded by two ortho-oxygen donors (C2-OiPr and C4-OH).[1] |
| Ar-H5 | Double Doublet (dd) | 6.35 – 6.45 | Shielded by ortho-OH; couples with H6 (ortho) and H3 (meta).[1] |
| -CH (iPr) | Septet | 4.55 – 4.70 | Methine proton of the isopropoxy group; deshielded by oxygen.[1] |
| -CH₃ (iPr) | Doublet | 1.25 – 1.35 | Methyl protons of the isopropoxy group.[1] |
Experimental Protocol
To ensure reproducibility and accurate impurity profiling, follow this self-validating protocol.
Reagents:
-
Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS (Tetramethylsilane).[1] Why DMSO? It minimizes proton exchange, allowing the phenolic -OH signal to appear as a sharp singlet, which is crucial for integration.
-
Sample Mass: 5–10 mg.
Workflow:
-
Preparation: Dissolve 10 mg of the solid in 0.6 mL DMSO-d₆. Ensure the solution is clear; filtration is recommended if turbidity persists (indicates inorganic salts).[1]
-
Acquisition:
-
Pulse Sequence: zg30 (30° pulse angle) to prevent saturation.
-
Scans (NS): 16 (minimum) for S/N > 100:1.
-
Relaxation Delay (D1): 1.0 s (standard) or 5.0 s (for quantitative integration).[1]
-
-
Processing: Apply exponential multiplication (LB = 0.3 Hz) before Fourier Transform. Phase correct manually for the aromatic region.
Comparative Analysis: Target vs. Alternatives
The primary risk in synthesizing this compound is regioisomer contamination .[1] When alkylating 2,4-dihydroxybenzonitrile, the 4-OH is typically more nucleophilic, leading to the wrong isomer (2-hydroxy-4-isopropoxybenzonitrile) as the major product unless specific protection strategies are used.[1]
Differentiation Table
| Feature | Target Compound (4-Hydroxy-2-isopropoxy) | Primary Alternative (2-Hydroxy-4-isopropoxy) | Impurity (2,4-Diisopropoxy) |
| Isopropoxy Signals | 1 Set (1H Septet, 6H Doublet) | 1 Set (1H Septet, 6H Doublet) | 2 Sets (Distinct shifts for C2 and C4) |
| Phenolic -OH | ~10.4 ppm (Para to CN) | ~10.8 ppm (Ortho to CN - H-bonding?)[1] | Absent |
| NOE Correlation | Irradiating iPr-CH enhances H3 only . | Irradiating iPr-CH enhances H3 and H5 .[1] | Irradiating iPr-CH enhances H3, H5, and H6. |
| C-13 Shift (Ipso) | C2-O-iPr carbon ~160 ppm | C4-O-iPr carbon ~162 ppm | Both present |
Why the NOE Experiment is Mandatory
In 1D H-NMR, the chemical shifts of the aromatic protons in the two isomers are dangerously close. The 1D NOE (Nuclear Overhauser Effect) or 2D NOESY is the only definitive confirmation method.[1]
-
Target: The Isopropyl group is at C2. It is spatially close only to H3.[1]
-
Alternative: The Isopropyl group is at C4.[1] It is spatially close to both H3 and H5.[1]
Visualization of Structural Logic
The following diagrams illustrate the logic flow for assigning the structure and the synthesis pathways that generate these impurities.
Figure 1: Structural Elucidation Workflow
Caption: Logical decision tree for validating the regiochemistry of this compound using NMR integration and NOE.
Figure 2: Synthesis & Impurity Pathways [1]
Caption: Common alkylation pathways showing why the 4-isopropoxy regioisomer is the primary "Alternative" to screen against.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard reference for chemical shift prediction rules).
-
Reich, H. J. (2020).[1][2] Structure Determination Using NMR. University of Wisconsin-Madison.[1][2] [1]
-
BenchChem. (2025).[1][3][4] Regioselective Synthesis of 4-Alkoxy-2-hydroxybenzaldehydes. (Provides mechanistic insight into the reactivity of 2- vs 4-hydroxyl groups in similar benzonitrile/benzaldehyde systems).
-
National Institute of Standards and Technology (NIST). Benzonitrile, 4-hydroxy- (CAS 767-00-0) Mass and IR Spectra. [1]
Sources
Technical Guide: Mass Spectrometry Profiling of 4-Hydroxy-2-isopropoxybenzonitrile
Executive Summary
This guide provides a comprehensive technical analysis of the mass spectrometry (MS) behavior of 4-Hydroxy-2-isopropoxybenzonitrile (CAS 1243473-31-5). As a critical scaffold in the synthesis of non-purine xanthine oxidase inhibitors (e.g., Topiroxostat, Febuxostat analogs), precise detection of this intermediate is essential for impurity profiling and reaction monitoring.
This document moves beyond standard spectral libraries to explain the causality of fragmentation. We compare this analyte against structural isomers and homologs, providing a self-validating protocol for researchers in pharmaceutical development.
Chemical Identity & Properties
| Property | Specification |
| Compound Name | This compound |
| CAS Number | 1243473-31-5 |
| Molecular Formula | C |
| Exact Mass | 177.0790 Da |
| Key Functional Groups | Phenol (-OH), Nitrile (-CN), Isopropyl Ether (-OCH(CH |
| Primary Application | Synthesis intermediate for xanthine oxidase inhibitors; Impurity profiling.[1] |
Mass Spectrometry Fragmentation Analysis
Mechanistic Pathway: The "Propene Loss" Rule
The defining characteristic of aryl isopropyl ethers in mass spectrometry is the neutral loss of propene (42 Da). Unlike simple ether cleavage, this proceeds via a McLafferty-type rearrangement (in EI) or a proton-transfer driven elimination (in ESI).
Mechanism:
-
Ionization: In ESI(+), the molecule forms the protonated precursor
. The proton likely localizes on the ether oxygen or the nitrile nitrogen. -
Transition: A
-hydrogen from one of the isopropyl methyl groups transfers to the ether oxygen. -
Cleavage: The C-O bond breaks, releasing neutral propene (C
H ) and leaving a phenol cation.
Theoretical Transitions (ESI+):
-
Precursor Ion:
178.08 -
Primary Fragment:
136.04 (Base Peak) -
Secondary Fragment:
108.04 (Loss of Carbon Monoxide from phenol)
Visualization of Fragmentation Pathway
Figure 1: Proposed ESI(+) fragmentation pathway showing the characteristic loss of propene followed by CO elimination.
Comparative Performance: Differentiation of Isomers
A common challenge in this synthesis is distinguishing the target from its regioisomer, 2-Hydroxy-4-isopropoxybenzonitrile . While both have identical mass (
Isomer Discrimination Table
| Feature | Target: 4-Hydroxy-2-isopropoxy...[2][3][4][5][6] | Isomer: 2-Hydroxy-4-isopropoxy... |
| Structure | Isopropoxy is ortho to Nitrile | Isopropoxy is para to Nitrile |
| Steric Effect | High (Crowding near -CN) | Low |
| Fragmentation ( | Dominant. The ortho substituent is often more labile due to relief of steric strain upon cleavage. | Significant , but relative abundance may be lower compared to the molecular ion. |
| H-Bonding | Potential intramolecular H-bond between -OH (pos 4) and solvent, or weak interaction if rearranged. | Strong intramolecular H-bond possible between 2-OH and Nitrile, stabilizing the precursor. |
| Retention Time (RP-LC) | Generally elutes later (Internal H-bonding makes it more hydrophobic). | Generally elutes earlier (More polar surface area exposed). |
Validated Experimental Protocol
To ensure reproducibility, follow this self-validating LC-MS/MS workflow.
Sample Preparation[7]
-
Stock Solution: Dissolve 1 mg of analyte in 1 mL Methanol (HPLC grade).
-
Working Standard: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.
-
Why Formic Acid? Promotes protonation for ESI(+) detection of the ether/nitrile.
-
LC-MS Conditions (Orbitrap / Q-TOF)
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Ionization: ESI Positive Mode.
-
Collision Energy (CE):
-
Stepped CE: 10, 20, 40 eV.
-
Rationale: Low energy preserves the molecular ion (
178); high energy confirms the nitrile stability and forces the phenol degradation.
-
Data Interpretation Checklist
References
-
ChemicalBook. (2024). This compound (CAS 1243473-31-5) Basic Information.[2][3][4][5][6] Retrieved from
-
National Institutes of Health (NIH). (2023). Statistical Framework for Identifying Differences in Similar Mass Spectra. PubMed Central. Retrieved from
-
Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry.[7][8][9] RSC Advances.[10] Retrieved from
-
BLD Pharm. (2024). Product Analysis: this compound.[2][3][4][5][6] Retrieved from
Sources
- 1. veeprho.com [veeprho.com]
- 2. 1599174-67-0|4-Methyl-2-(oxetan-3-yloxy)benzonitrile|BLD Pharm [bldpharm.com]
- 3. 39835-11-5|2-Hydroxy-4-methoxybenzonitrile|BLD Pharm [bldpharm.com]
- 4. 258273-31-3|3-Cyano-4-isopropoxybenzoic acid|BLD Pharm [bldpharm.com]
- 5. 1229019-33-3|4-Propoxyisophthalonitrile|BLD Pharm [bldpharm.com]
- 6. 97960-34-4|2-(Allyloxy)benzonitrile|BLD Pharm [bldpharm.com]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Recent Approaches for Chemical Speciation and Analysis by Electrospray Ionization (ESI) Mass Spectrometry [frontiersin.org]
- 9. southampton.ac.uk [southampton.ac.uk]
- 10. youtube.com [youtube.com]
Comparative Guide: FTIR Characterization of 4-Hydroxy-2-isopropoxybenzonitrile
This guide details the FTIR characterization of 4-Hydroxy-2-isopropoxybenzonitrile (CAS: 1243473-31-5), a specialized intermediate likely utilized in the synthesis of xanthine oxidase inhibitors (analogous to Febuxostat intermediates) or liquid crystal mesogens.[1]
This analysis focuses on the quality control (QC) perspective : specifically, how to use FTIR to validate the mono-alkylation of 2,4-dihydroxybenzonitrile and distinguish the target product from its regioisomers and over-alkylated impurities.
Executive Summary
This compound presents a unique spectroscopic challenge.[1] It contains three distinct polar functional groups—a nitrile (
For researchers and process chemists, FTIR is the primary tool for reaction monitoring . The critical performance metric is not just identifying the molecule, but differentiating it from the starting material (2,4-dihydroxybenzonitrile) and the regioisomer (2-hydroxy-4-isopropoxybenzonitrile). [1]
Key Insight: The position of the hydroxyl group relative to the nitrile is the "fingerprint" differentiator. In the target molecule, the 4-OH is para to the nitrile and typically exhibits intermolecular hydrogen bonding. In the regioisomer, the 2-OH is ortho to the nitrile, leading to intramolecular hydrogen bonding that significantly shifts the spectral profile.
Characteristic Peak Assignment (Theoretical & Empirical)
The following table synthesizes characteristic vibrational modes based on structural theory and empirical data from analogous 4-alkoxy-2-hydroxybenzonitriles.
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity | Diagnostic Note |
| Phenol (-OH) | O-H Stretching | 3250 – 3450 | Broad, Medium | Indicates free/intermolecularly H-bonded OH.[1] Critical for distinguishing from bis-alkylated impurity (which lacks this peak). |
| Nitrile (-CN) | 2220 – 2230 | Sharp, Strong | The "anchor" peak. Position is sensitive to conjugation and ortho-substitution. | |
| Isopropyl (-CH) | 2970 – 2980 | Sharp, Medium | Asymmetric stretching of the methyl groups in the isopropyl moiety. | |
| Isopropyl (-CH) | 1385 & 1375 | Sharp, Weak | "The Isopropyl Doublet" : A split peak characteristic of the | |
| Ether (Ar-O-C) | C-O Stretching | 1240 – 1270 | Strong | Asymmetric stretching of the aryl-alkyl ether bond.[1] |
| Benzene Ring | 1600 & 1580 | Medium | Aromatic skeletal vibrations.[1] | |
| Arene C-H | Ar-C-H Bending (oop) | 810 – 840 | Strong | Characteristic of 1,2,4-trisubstituted benzene rings (two adjacent H, one isolated H). |
Comparative Analysis: Distinguishing Alternatives
This section details how to differentiate the target product from its synthesis precursors and byproducts.
Scenario A: Reaction Monitoring (Target vs. Starting Material)
-
Starting Material (2,4-Dihydroxybenzonitrile):
-
Spectrum: Shows a very broad, intense OH envelope (3100–3500 cm⁻¹) covering two distinct hydroxyl environments.[2]
-
Key Difference: Lacks the aliphatic C-H stretching (2900 region) and the characteristic "isopropyl doublet" at ~1380 cm⁻¹.
-
-
Target (this compound):
-
Spectrum: The OH band sharpens slightly (only one OH remains).
-
Confirmation: Appearance of 2970 cm⁻¹ (Alkyl C-H) and 1250 cm⁻¹ (Ether C-O).
-
Scenario B: Regioisomer Differentiation (The Critical QC Step)
In the alkylation of 2,4-dihydroxybenzonitrile, the 4-position is more acidic and reactive, but the 2-position can also react.
-
Target (this compound):
-
Structure: OH is at position 4 (Para to CN).
-
Spectral Feature: The OH group forms intermolecular hydrogen bonds (dimers/polymers).
-
Peak: Broad band centered around 3350–3400 cm⁻¹ .
-
-
Regioisomer (2-Hydroxy-4-isopropoxybenzonitrile):
-
Structure: OH is at position 2 (Ortho to CN).
-
Spectral Feature: The OH forms a strong intramolecular hydrogen bond with the Nitrile nitrogen.
-
Peak: The OH band shifts significantly to lower wavenumbers (3100–3200 cm⁻¹ ) and often becomes broader and weaker. The Nitrile peak may also shift slightly due to this interaction.
-
Scenario C: Impurity Detection (Bis-alkylation)
-
Impurity (2,4-Diisopropoxybenzonitrile):
-
Spectrum: Complete disappearance of the OH band (3200–3450 cm⁻¹).
-
Confirmation: Significant increase in intensity of the aliphatic C-H bands (2970 cm⁻¹) relative to the aromatic ring modes.
-
Visualization: QC Decision Workflow
The following diagram illustrates the logical flow for determining product purity using FTIR.
Figure 1: FTIR Decision Tree for differentiating the target compound from common reaction byproducts.
Experimental Protocol
To ensure reproducible results, the following protocol is recommended. Due to the potential hygroscopicity of hydroxybenzonitriles, ATR (Attenuated Total Reflectance) is preferred over KBr pellets to minimize water interference in the OH region.
Method: Diamond ATR-FTIR
-
Instrument Setup:
-
Detector: DTGS or MCT (cooled).
-
Resolution: 4 cm⁻¹.
-
Scans: 32 or 64 scans (to resolve weak overtone bands).
-
Range: 4000 – 600 cm⁻¹.
-
-
Sample Preparation:
-
Ensure the sample is a dry, fine powder. Residual solvent (especially alcohols or water) will obscure the critical OH region.
-
Drying: Vacuum dry the sample at 40°C for 2 hours prior to analysis if ambient humidity is >50%.
-
-
Measurement Procedure:
-
Background: Collect an air background spectrum.
-
Loading: Place ~5-10 mg of sample onto the Diamond ATR crystal.
-
Compression: Apply high pressure using the anvil clamp to ensure intimate contact (critical for solid nitriles to see the sharp CN peak).
-
Cleaning: Clean crystal with Isopropanol (IPA) between samples. Note: Ensure all IPA is evaporated before the next background scan to avoid ghost isopropyl peaks.
-
-
Data Processing:
-
Apply ATR Correction (if comparing to literature transmission data).
-
Baseline correct the 3500–2000 cm⁻¹ region to accurately assess the OH band shape.
-
References
-
NIST Chemistry WebBook. Benzonitrile, 4-hydroxy- (CAS 767-00-0) Infrared Spectrum.[1] National Institute of Standards and Technology. [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (Authoritative text for functional group assignments).
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons Ltd.[3] (Reference for Isopropyl doublet and Nitrile shifts).
Sources
Safety Operating Guide
Definitive Guide: Safe Handling & PPE for 4-Hydroxy-2-isopropoxybenzonitrile
[1]
Executive Safety Summary
Immediate Action Required: Treat this compound as a High-Potency Toxic Intermediate .
Due to the limited specific toxicological data available for this specific substituted benzonitrile, safety protocols must be derived from Structure-Activity Relationships (SAR) of analogous compounds (e.g., 4-hydroxybenzonitrile and 2-alkoxybenzonitriles).[1] The chemical structure combines a benzonitrile core (acute toxicity, potential metabolic cyanide release) with a phenolic moiety (corrosivity/irritation) and an isopropoxy group (increased lipophilicity/skin absorption).[1]
Core Hazard Profile:
-
Acute Toxicity: High risk via inhalation and ingestion.[2]
-
Skin Absorption: Enhanced risk due to the lipophilic isopropoxy substituent.
-
Corrosivity: Potential for serious eye damage and skin irritation.[3][4][5]
Hazard Mechanism & Risk Assessment
The "Why" behind the protocol.
To ensure safety, we must understand the molecule's behavior. The toxicity of this compound is predicted based on its functional groups:
-
The Nitrile (CN) Group: While aromatic nitriles are generally more stable than aliphatic ones, they can still undergo metabolic oxidation (via Cytochrome P450), slowly releasing cyanide ions (
) in the body.[1] This leads to cytotoxic hypoxia. -
The Isopropoxy (
) Group: This ether linkage significantly increases the molecule's LogP (partition coefficient) compared to the parent 4-hydroxybenzonitrile.[1] Implication: It crosses the dermal barrier faster than its hydrophilic analogs, making skin protection critical.[1] -
The Phenolic (
) Group: Acidic in nature ( ), leading to potential tissue coagulation and severe eye damage upon contact.[1]
Personal Protective Equipment (PPE) Matrix
Do not rely on standard "lab coat and glasses." The following matrix is the minimum requirement for handling >10 mg of substance.
| PPE Category | Standard Requirement | Technical Justification |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses are insufficient.[1] The phenolic nature poses a risk of irreversible corneal damage. Goggles provide a seal against dust and vapors. |
| Hand Protection | Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil) | Breakthrough Time: <15 mins for many aromatics.[1] Double gloving creates a sacrificial outer layer. The isopropoxy group aids permeation; change outer gloves every 30 mins or immediately upon splash. |
| Respiratory | Fume Hood (Face velocity 80-100 fpm) | Primary containment is mandatory.[1] If working outside a hood (e.g., equipment maintenance), a P100/OV respirator is required.[1] |
| Body Defense | Tyvek® Lab Coat + Apron | Cotton coats absorb liquids. Use chemical-resistant Tyvek with elastic cuffs. A rubber apron is required during liquid transfers. |
Operational Protocols: Step-by-Step
A. Weighing & Transfer (Solid State)
The highest risk of inhalation exposure occurs during the handling of dry powder.
-
Engineering Control: Place the analytical balance inside a certified chemical fume hood or a powder containment enclosure.
-
Static Control: Use an ionizing bar or anti-static gun. Benzonitriles can be electrostatic; static discharge can disperse the powder into the breathing zone.
-
Technique:
-
Tare the receiving vessel (with lid) before opening the source container.
-
Transfer using a disposable spatula.
-
Immediately recap both containers.
-
Wipe the exterior of the receiving vessel with a methanol-dampened Kimwipe inside the hood before removing it.
-
B. Solubilization & Reaction (Liquid State)
The highest risk of skin absorption occurs here.
-
Solvent Selection: When dissolving in DMSO or DMF, be aware that these solvents accelerate skin absorption of the nitrile.
-
Glove Protocol: If using chlorinated solvents (DCM) or ketones (Acetone), Nitrile gloves are insufficient for prolonged contact.[1] Use Silver Shield (Laminate) gloves under outer nitrile gloves for these specific solvents.
-
Spill Management:
Emergency Response Logic
In the event of exposure, seconds count. The following diagram outlines the critical decision path.
Figure 1: Immediate Emergency Response Workflow for Benzonitrile Derivatives.
Waste Disposal & Deactivation[1][6][7]
Never dispose of benzonitriles down the drain. They are toxic to aquatic life and can interfere with water treatment.
-
Segregation:
-
Container Prep: Triple rinse empty reagent bottles with a compatible solvent (e.g., Acetone) and add rinsate to the liquid waste stream. Deface the label before discarding the glass.
-
Deactivation (Optional/Expert Only): For trace residues on glassware, treatment with alkaline bleach (Sodium Hypochlorite at pH > 10) can oxidize the nitrile/cyanide components, but this should only be done by trained personnel in a fume hood.[1]
References
-
National Institute of Standards and Technology (NIST). Benzonitrile, 4-hydroxy- (CAS 767-00-0) Chemical Properties.[1][9] NIST Chemistry WebBook.[9] [Link][1]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Benzonitrile.[Link]
Sources
- 1. Benzonitrile, 4-hydroxy- (CAS 767-00-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. fishersci.com [fishersci.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. nj.gov [nj.gov]
- 9. Benzonitrile, 4-hydroxy- [webbook.nist.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
